tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate
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Overview
Description
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate is a complex organic compound that features a tert-butyl group, a carbamate group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate typically involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the sulfamoyl group can interact with proteins, leading to modifications that affect their function and stability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-aminopropanoate: Similar structure but lacks the sulfamoyl group.
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a hydroxyl group instead of a sulfamoyl group.
Uniqueness
Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate is unique due to the presence of both the carbamate and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2O6S |
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Molecular Weight |
324.40 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfamoylpropanoate |
InChI |
InChI=1S/C12H24N2O6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)(H2,13,17,18)/t8-/m1/s1 |
InChI Key |
VIMZZTUUNPNDJU-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CS(=O)(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CS(=O)(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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